molecular formula C8H7ClFNO2 B12958828 Ethyl 4-chloro-2-fluoronicotinate

Ethyl 4-chloro-2-fluoronicotinate

Cat. No.: B12958828
M. Wt: 203.60 g/mol
InChI Key: QTZBNNASYWEVPX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-fluoronicotinate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 2 on the pyridine ring are replaced by chlorine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-fluoronicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-fluoronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-fluoronicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Ethyl 4-chloro-2-fluoronicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-fluoronicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 4-chloro-2-fluoronicotinate can be compared with other similar compounds such as:

    Ethyl 2-chloro-5-fluoronicotinate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    Ethyl 2-chloro-4-fluoronicotinate:

    Ethyl 5-chloro-2-fluoronicotinate: Differently substituted compound with unique biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

ethyl 4-chloro-2-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3

InChI Key

QTZBNNASYWEVPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1F)Cl

Origin of Product

United States

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